Potassium 1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant biological and chemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydration of Hydrazides: A classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium bisulfate.
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of Potassium 1,3,4-oxadiazole-2-carboxylate typically involves the reaction of methyl tetrazole with oxalyl chloride, followed by the addition of potassium hydroxide to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, oxygen.
Reducing Agents: Lithium aluminum hydride.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It acts on enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, inhibiting their activity and thereby affecting cellular processes.
Pathway Modulation: It modulates pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in different fields.
1,2,5-Oxadiazole: Less commonly studied but still valuable in certain chemical syntheses.
Uniqueness
Potassium 1,3,4-oxadiazole-2-carboxylate is unique due to its broad spectrum of biological activities and its ability to act as a versatile building block in organic synthesis. Its stability and reactivity make it a preferred choice in the synthesis of pharmaceuticals and other high-value chemicals .
Biological Activity
Potassium 1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential applications in pharmaceuticals and agriculture.
This compound is characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C4H3KN2O3, with a molecular weight of approximately 166.18 g/mol. The compound typically appears as a white to almost white powder and is soluble in polar solvents, making it suitable for various applications.
Antimicrobial Activity
The oxadiazole ring has been extensively studied for its antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antibacterial, antifungal, and antiviral activities. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. Some derivatives were reported to be 2–3 times more effective than standard antibiotics like nalidixic acid .
- Antifungal Activity : Compounds from this class have also shown effectiveness against various fungal pathogens. For example, certain derivatives were tested against Candida albicans and demonstrated promising antifungal effects .
- Antiviral Activity : The antiviral potential of these compounds has been noted in studies targeting viral infections; however, specific data on this compound remains limited .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Viability Reduction : In vitro studies on cancer cell lines such as HT-29 and MDA-MB-231 have shown that these compounds can significantly reduce cell viability. For instance, certain derivatives reduced viability by up to 73.2% at a concentration of 10 µM over 24 hours .
- Mechanisms of Action : The anticancer activity is attributed to several mechanisms including inhibition of key enzymes involved in cancer progression (e.g., methionine aminopeptidase and histone deacetylases), disruption of tubulin polymerization, and interaction with DNA structures .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies utilizing the DPPH method have shown that certain derivatives exhibit significant antioxidant activity comparable to established antioxidants like vitamin C . This suggests potential applications in combating oxidative stress-related diseases.
Agricultural Applications
The biological activity of this compound extends into agriculture as well. Compounds from the oxadiazole family have been investigated for their roles as herbicides and insecticides. Their effectiveness in pest management highlights their potential utility in sustainable agricultural practices .
Summary of Biological Activities
Case Studies
Several case studies illustrate the efficacy of this compound:
- Antibacterial Study : A study by Dhumal et al. (2016) explored the antibacterial effects of various oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition even in dormant states .
- Anticancer Evaluation : In a study published by PMC (2021), new oxadiazole derivatives were synthesized and evaluated for their anticancer potential against HT-29 cells. Results indicated a marked decrease in cell viability with prolonged exposure to the compounds .
Properties
Molecular Formula |
C3HKN2O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
potassium;1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
WCRWCWJVLOFEEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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